5-ethynyl-1-methyl-1H-indole
Overview
Description
5-Ethynyl-1-methyl-1H-indole is a chemical compound with the molecular formula C11H9N . It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and are used in the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The ethynyl and methyl groups are attached at the 5th and 1st positions of the indole ring, respectively .Scientific Research Applications
Indole Synthesis and Classification
Indoles and their derivatives, including compounds like 5-ethynyl-1-methyl-1H-indole, play a crucial role in organic chemistry due to their presence in numerous natural products and pharmaceuticals. A comprehensive framework for classifying indole syntheses highlights the vast potential of these compounds in drug development and material science. This classification aids in understanding the strategic approaches to synthesizing indoles, which could include the development of novel compounds with enhanced properties or specific applications in scientific research (Taber & Tirunahari, 2011).
Ethynylindoles: Synthesis and Applications
Ethynylindoles, such as this compound, and their derivatives are of particular interest due to their versatile chemical transformations and applications. They are not only pivotal in fundamental research but also offer solutions for various practical tasks. This underscores the potential of ethynylindoles in creating new materials, catalysts, or therapeutic agents, reflecting their broad applicability in scientific research (Tarshits et al., 2009).
C2-Functionalization of Indole
The C2-functionalization of indoles, a process relevant to compounds like this compound, has significant implications in synthetic and pharmaceutical chemistry. This approach, particularly through umpolung strategies, opens new avenues for developing indole-based drugs and materials by enabling the introduction of functional groups at the C2 position of indoles. Such advancements enhance the utility of indoles in creating compounds with specific properties or activities (Deka, Deb, & Baruah, 2020).
Indole-Based Alkaloids in Combinatorial Chemistry
Indole-based alkaloids, including those structurally related to this compound, are explored for their biological properties through combinatorial chemistry techniques. The synthesis of tetrahydro-β-carboline scaffolds, a motif common in indole alkaloids, demonstrates the potential for discovering new drugs. This highlights the relevance of indole compounds in the pharmaceutical industry, particularly in the search for novel therapeutics with diverse biological activities (Rao, Maiti, & Chanda, 2017).
Future Directions
Mechanism of Action
Target of Action
5-Ethynyl-1-methyl-1H-indole, like many indole derivatives, is known to bind with high affinity to multiple receptors Indole derivatives are known to interact with a variety of targets, contributing to their diverse biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-Ethynyl-1-methyl-1H-indole, like other indole derivatives, plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity
Cellular Effects
Indole derivatives, including this compound, have been shown to influence various types of cells and cellular processes . They can impact cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Like other indole derivatives, it likely exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives, including this compound, are involved in the metabolism of tryptophan, an essential amino acid . They interact with various enzymes and cofactors and can affect metabolic flux or metabolite levels
properties
IUPAC Name |
5-ethynyl-1-methylindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-3-9-4-5-11-10(8-9)6-7-12(11)2/h1,4-8H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGMFJNZULYAPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00485616 | |
Record name | 5-ethynyl-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61640-21-9 | |
Record name | 5-ethynyl-1-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00485616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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